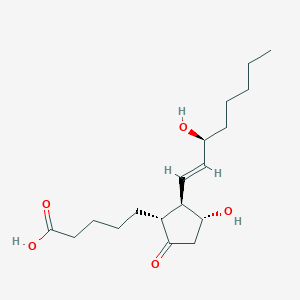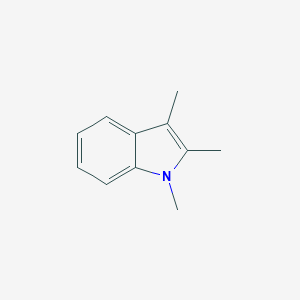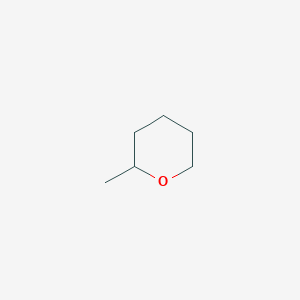
六水合氯化锶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
六水合氯化锶是一种化学化合物,化学式为 SrCl₂·6H₂O。它是一种白色结晶固体,易溶于水。由于其独特的性质,该化合物广泛应用于各种工业和科学领域。 六水合氯化锶以其在烟火中产生鲜红色和在医疗领域用于治疗骨转移瘤引起的骨痛的作用而闻名 .
科学研究应用
六水合氯化锶在科学研究中具有广泛的应用:
-
生物学和医学: : 在医学领域,来自氯化锶的放射性同位素锶-89 用于治疗骨癌 。 此外,它已被用于牙膏配方中,通过在牙本质中的微观小管上形成屏障来减少牙齿敏感性 .
-
工业: : 六水合氯化锶用于玻璃制造和冶金。 它也被用作烟火中的红色着色剂 .
作用机制
六水合氯化锶的作用机制取决于其应用:
生化分析
Biochemical Properties
Strontium dichloride hexahydrate interacts with the dentin in teeth. It forms a barrier over microscopic tubules in the dentin, which contain nerve endings that have become exposed due to gum recession . This interaction helps in reducing tooth sensitivity .
Cellular Effects
Strontium dichloride hexahydrate primarily affects dental cells. It influences cell function by forming a barrier over microscopic tubules in the dentin . This barrier protects nerve endings that have become exposed, thereby reducing tooth sensitivity .
Molecular Mechanism
The molecular mechanism of strontium dichloride hexahydrate involves the formation of a barrier over microscopic tubules in the dentin . This barrier prevents fluid flow in the dentinal tubules, which are essentially microscopic canals in the dentin . This action helps to alleviate pain and sensitivity .
Temporal Effects in Laboratory Settings
The effects of strontium dichloride hexahydrate have been studied in the context of unseeded batch cooling crystallization . The results suggested that in a well-mixed crystallizer, no obvious agglomeration and breakage were observed .
Metabolic Pathways
Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role in reducing tooth sensitivity, it can be inferred that it primarily localizes in the dentin of teeth where it forms a barrier over microscopic tubules .
准备方法
六水合氯化锶可以通过多种方法合成。一种常见的方法是用盐酸处理氢氧化锶或碳酸锶的水溶液。 反应如下 :
Sr(OH)2+2HCl→SrCl2+2H2O
从冷水溶液中结晶可得到六水合物形式,SrCl₂·6H₂O。 该盐的脱水分阶段进行,从 61°C 以上开始,在 320°C 时完全脱水 {_svg_3}.
化学反应分析
相似化合物的比较
六水合氯化锶可以与其他类似化合物进行比较,例如:
- 氟化锶 (SrF₂)
- 溴化锶 (SrBr₂)
- 碘化锶 (SrI₂)
- 氯化钙 (CaCl₂)
- 氯化钡 (BaCl₂)
六水合氯化锶因其在水中高溶解度及其在烟火和医药中的特定应用而独一无二。 与毒性较强的氯化钡不同,六水合氯化锶相对安全 .
属性
CAS 编号 |
10025-70-4 |
|---|---|
分子式 |
Cl2H12O6Sr |
分子量 |
266.62 g/mol |
IUPAC 名称 |
strontium;dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
InChI 键 |
AMGRXJSJSONEEG-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
规范 SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
Key on ui other cas no. |
10025-70-4 |
物理描述 |
Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
10476-85-4 (Parent) 22537-39-9 (Parent) |
同义词 |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Strontium dichloride hexahydrate?
A1: Strontium dichloride hexahydrate crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].
Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?
A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].
Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?
A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
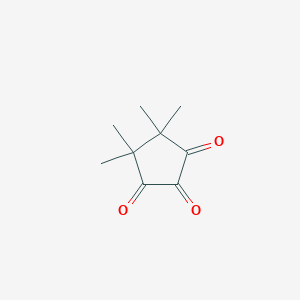
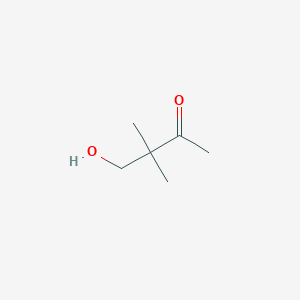
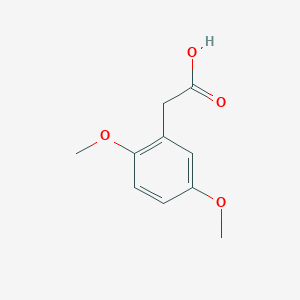
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
